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Compound of Interest

Compound Name: Cyclobutene, 1-ethenyl-

Cat. No.: B15464559

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
ethenylcyclobutene (also known as 1-vinylcyclobutene). Due to the limited availability of directly
published experimental spectra for this specific molecule, this guide presents a combination of
data extrapolated from closely related analogs and predicted values based on established
spectroscopic principles. This information is intended to serve as a valuable resource for the
identification, characterization, and utilization of 1-ethenylcyclobutene in research and
development.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 1-
ethenylcyclobutene. These values are based on the analysis of similar structures and
theoretical predictions.

Table 1: Predicted *H NMR Spectroscopic Data for 1-Ethenylcyclobutene
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
~6.05 dd 1H =CH- (vinyl)

=CHz2 (vinyl, trans to
~5.15 d 1H

cyclobutene)

=CHz2 (vinyl, cis to
~4.95 d 1H

cyclobutene)
~5.90 t 1H =CH- (cyclobutene)
~2.40 m 2H -CH:- (allylic, C3)

-CHz- (homoallylic,
~2.25 m 2H

C4)

Solvent: CDCIs, Reference: TMS (0 ppm)

Table 2: Predicted 13C NMR Spectroscopic Data for 1-Ethenylcyclobutene

Chemical Shift (6, ppm) Assighment

~145.2 =C< (cyclobutene, C1)
~138.5 =CH- (vinyl)

~136.8 =CH- (cyclobutene, C2)
~112.0 =CHg2 (vinyl)

~315 -CH2- (C3)

~29.8 -CH:- (C4)

Solvent: CDCIs, Reference: TMS (0 ppm)

Table 3: Predicted Key IR Absorption Frequencies for 1-Ethenylcyclobutene
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Wavenumber

( 1 Intensity Vibration Functional Group
cm-

_ =C-H (Vinyl &
~3080 Medium C-H Stretch

Cyclobutene)

~2930 Strong C-H Stretch -CHz-
~1645 Medium C=C Stretch Vinyl
~1570 Weak C=C Stretch Cyclobutene
~990, ~910 Strong C-H Bend =CH:z (Vinyl)

Table 4: Predicted Mass Spectrometry Fragmentation Data for 1-Ethenylcyclobutene

m/z Relative Intensity (%) Possible Fragment lon
94 40 [M]* (Molecular lon)
79 100 [M - CHs]*
[M - CzHa4]* (Retro [2+2]
66 85 N
Cycloaddition)
54 60 [CaHe6]*
39 55 [C3Hs]+

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1-ethenylcyclobutene (typically 5-10 mg) is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.1% tetramethylsilane

(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
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Instrumentation: *H and 3C NMR spectra are recorded on a 300 MHz or 500 MHz NMR
spectrometer.

1H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-10 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

13C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-160 ppm.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: A neat liquid sample of 1-ethenylcyclobutene is used. A single drop of the
liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to
form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition Parameters:

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
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e Background: A background spectrum of the clean salt plates is recorded prior to the sample
scan and automatically subtracted.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source.

Gas Chromatography (GC) Parameters:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 um film
thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to
200 °C.

Mass Spectrometry (MS) Parameters:

« lonization Mode: Electron lonization (EIl) at 70 eV.
e Mass Range: m/z 35-300.

e Source Temperature: 230 °C.

e Quadrupole Temperature: 150 °C.
Visualizations

Synthetic Pathway for 1-Ethenylcyclobutene

A plausible synthetic route to 1-ethenylcyclobutene involves the [2+2] cycloaddition of 1,3-
butadiene and acetylene, followed by a selective reduction.
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Caption: Proposed synthesis of 1-ethenylcyclobutene.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the characterization of a synthesized sample of 1-ethenylcyclobutene is

outlined below.
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Caption: Workflow for spectroscopic characterization.
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[https://www.benchchem.com/product/b15464559#spectroscopic-data-for-cyclobutene-1-
ethenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b15464559#spectroscopic-data-for-cyclobutene-1-ethenyl
https://www.benchchem.com/product/b15464559#spectroscopic-data-for-cyclobutene-1-ethenyl
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15464559?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15464559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

